molecular formula C8H12O2 B090899 4-Vinyl-1-cyclohexene dioxide CAS No. 106-87-6

4-Vinyl-1-cyclohexene dioxide

Cat. No. B090899
CAS RN: 106-87-6
M. Wt: 140.18 g/mol
InChI Key: OECTYKWYRCHAKR-UHFFFAOYSA-N
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Description

4-Vinyl-1-cyclohexene dioxide (VCD) is a compound that has been studied in various contexts due to its biological and industrial significance. It is known to be an occupational chemical that can cause the destruction of ovarian follicles in mice, suggesting its potential ovotoxicity . VCD is also a by-product in the production of pesticides, plastics, rubber, flame retardants, and tires, and its exposure has been linked to oxidative stress and toxicity in Drosophila melanogaster . Moreover, VCD is used in the synthesis of polymers and copolymers, as seen in its application in the copolymerization of carbon dioxide and epoxides .

Synthesis Analysis

The synthesis of VCD and its derivatives has been explored in several studies. For instance, VCD has been used as a monomer in the copolymerization with carbon dioxide, catalyzed by chromium complexes containing a tetradentate [OSSO]-type bisphenolate ligand, resulting in polycarbonates with high CO2 incorporation . Additionally, terpolymerizations involving VCD, CO2, and propylene oxide have been catalyzed by a cobalt(III) complex, leading to terpolymers with adjustable glass-transition temperatures . The synthesis of functionalized cyclopentenes and cyclohexenes through the vinylogous intramolecular Morita-Baylis-Hillman reaction, which involves the cyclization of diactivated dienes catalyzed by trialkylphosphines, also highlights the synthetic versatility of VCD-related compounds .

Molecular Structure Analysis

The molecular structure and properties of 4-VCH, a related compound to VCD, have been investigated using quantum chemical calculations. The study provided detailed insights into the optimized molecular geometry, vibrational frequencies, electronic transitions, and thermodynamic properties of 4-VCH . This analysis is crucial for understanding the reactivity and stability of VCD and its analogs.

Chemical Reactions Analysis

VCD undergoes various chemical reactions, including its bioactivation via cytochromes P450 to form ovotoxic metabolites . The differential reactivity of VCD compared to its analogs, such as 4-phenylcyclohexene, has been studied, revealing that the presence of the vinyl group is critical for the ovotoxicity observed in mice . Furthermore, the involvement of oxidative stress in VCD-induced toxicity suggests that VCD can participate in redox reactions leading to the generation of reactive oxygen species .

Physical and Chemical Properties Analysis

The physical and chemical properties of VCD and its analogs have been characterized in several studies. For example, the copolymerization of VCD with carbon dioxide yields polycarbonates with specific thermal properties, such as a high glass-transition temperature . The vibrational, electronic, and thermal properties of 4-VCH have been elucidated through spectroscopic methods and quantum chemical calculations, providing a comprehensive understanding of the compound's behavior under different conditions . Additionally, the conversion of VCD to dimercaptans and subsequent polymerization to form viscous polymers has been reported, demonstrating the compound's utility in polymer chemistry .

Scientific Research Applications

  • Photopolymerization and Polymer Science : 4-Vinyl-1-cyclohexene dioxide is used in the cationic photopolymerization of cyclohexene oxide and related compounds. It can be initiated using charge-transfer complexes of pyridinium salts and aromatic electron donors, leading to radical cations capable of initiating cationic polymerization (Hizal, Yagcı, & Schnabel, 1994). Additionally, block copolymerization with carbon dioxide can be achieved, creating polymers with a range of properties (Hsu & Tan, 2002).

  • Toxicology and Carcinogenesis : Significant research has focused on the toxicological effects of 4-Vinyl-1-cyclohexene dioxide. Studies have shown its potential as a carcinogen when applied dermally to rats and mice, leading to squamous cell and basal cell neoplasms of the skin (National Toxicology Program, 1989). The compound also exhibits mutagenic properties in various bacterial and mammalian cell assays.

  • Chemical Synthesis and Reactions : 4-Vinyl-1-cyclohexene dioxide undergoes various chemical reactions. It participates in the synthesis of cyclic carbonate from vinyl cyclohexene oxide and carbon dioxide, using ionic liquids as catalysts (Lee et al., 2008). Another study explores its reactions with sodioacetoacetic ester and hydrogen halides, leading to various addition products (Mukhamedova et al., 1970).

  • Occupational Health : Research has been conducted to develop methods for sampling and analyzing airborne concentrations of 4-Vinyl-1-cyclohexene, particularly in polybutadiene factories (Kongtip et al., 2008). This is crucial for monitoring occupational exposure and ensuring safety standards.

  • Biodegradable Polymer Synthesis : It's used in the copolymerization with carbon dioxide to synthesize biodegradable polycarbonates, an important application in sustainable materials research (Kim et al., 2005).

Safety And Hazards

Occupational exposure of humans to 4-vinyl-1-cyclohexene diepoxide results in skin irritation . It is reasonably anticipated to be a human carcinogen . It is classified as an alkylating agent and has toxic effects on fertility .

Future Directions

Research is ongoing to understand the pathological and molecular mechanisms of 4-vinylcyclohexene diepoxide (VCD)-induced POI model . Up-regulation of the expression of miR-144 may have the potential to treat POI .

properties

IUPAC Name

3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C8H12O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h5-8H,1-4H2
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InChI Key

OECTYKWYRCHAKR-UHFFFAOYSA-N
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Canonical SMILES

C1CC2C(O2)CC1C3CO3
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Molecular Formula

C8H12O2
Record name 1-VINYL-3-CYCLOHEXENE DIOXIDE
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DSSTOX Substance ID

DTXSID0020604
Record name 4-Vinyl-1-cyclohexene diepoxide
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Molecular Weight

140.18 g/mol
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Physical Description

1-vinyl-3-cyclohexene dioxide is a clear colorless liquid. Sets to glass at -67 °F. Faint olefinic odor. (NTP, 1992), Colorless liquid; [NIOSH], COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

441 °F at 760 mmHg (NTP, 1992), 227 °C @ 760 MM HG, 227 °C, 441 °F
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Flash Point

230 °F (NTP, 1992), 230 °F, 110 °C o.c., 230 °F (open cup), (oc) 230 °F
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), SOL IN WATER, Solubility in water, g/100ml at 20 °C: 18.3, High
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Density

1.0986 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0986 @ 20 °C/20 °C, Relative density (water = 1): 1.10, 1.099, 1.10
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Vapor Density

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.8, 4.07
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Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992), 1.17 [mmHg], LESS THAN 0.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C:, 0.1 mmHg
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Product Name

4-Vinylcyclohexene dioxide

Color/Form

COLORLESS LIQUID, Colorless liquid.

CAS RN

106-87-6, 25086-25-3
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Record name Vinyl cyclohexene dioxide
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Record name Vinyl cyclohexene dioxide
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Record name Vinyl cyclohexene dioxide
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Record name Vinyl cyclohexene dioxide
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-(2-oxiranyl)-
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Record name 4-VINYLCYCLOHEXENE DIOXIDE
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Record name VINYLCYCLOHEXENE DIOXIDE
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Record name VINYL CYCLOHEXENE DIOXIDE
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Record name VINYL CYCLOHEXENE DIOXIDE
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Melting Point

less than -67 °F (NTP, 1992), LESS THAN -55 °C, <-67 °F, -164 °F
Record name 1-VINYL-3-CYCLOHEXENE DIOXIDE
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Record name VINYLCYCLOHEXENE DIOXIDE
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Record name VINYL CYCLOHEXENE DIOXIDE
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Record name Vinyl cyclohexene dioxide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Vinyl-1-cyclohexene dioxide
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4-Vinyl-1-cyclohexene dioxide
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Reactant of Route 6
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